molecular formula C8H11NO2S B2452838 (3-Methylphenyl)methanesulfonamide CAS No. 110654-38-1

(3-Methylphenyl)methanesulfonamide

Cat. No. B2452838
M. Wt: 185.24
InChI Key: VJWVKNXCJDJSTL-UHFFFAOYSA-N
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Description

(3-Methylphenyl)methanesulfonamide is a chemical compound with the molecular weight of 185.25 . It is a sulfonamide, an organosulfur group with the structure R−S(=O)2−NR2 . The sulfonamide group is well known in medicinal chemistry and forms a large family of antibacterial agents .


Molecular Structure Analysis

The molecular formula of (3-Methylphenyl)methanesulfonamide is C8H11NO2S . The InChI code is 1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) .


Physical And Chemical Properties Analysis

(3-Methylphenyl)methanesulfonamide is a powder with a melting point of 163-165 degrees Celsius .

Scientific Research Applications

Molecular Conformation and NMR Studies

(Karabacak, Cinar, & Kurt, 2010) conducted a study focusing on the molecular conformation, NMR chemical shifts, and vibrational transitions of (3-Methylphenyl)methanesulfonamide. They employed Density Functional Theory (DFT) for their quantum chemical investigation. The research provided valuable insights into the molecular structure and behavior of this compound.

Structural Study in Pharmaceutical Chemistry

A structural study by (Dey et al., 2015) on nimesulide derivatives, including a compound similar to (3-Methylphenyl)methanesulfonamide, explored their crystal structures using X-ray powder diffraction. This study is significant for understanding the intermolecular interactions and assembly of such compounds in pharmaceutical applications.

Potential Antiarrhythmic Properties

Research by (Connors, Dennis, Gill, & Terrar, 1991) on (4-methanesulfonamidophenoxy)propanolamines, related to (3-Methylphenyl)methanesulfonamide, identified these compounds as potential class III antiarrhythmic agents. They found that certain derivatives can increase cardiac action potential duration, indicating their usefulness in antiarrhythmic drug development.

Antibacterial Activity

A study by (Özdemir, Güvenç, Şahin, & Hamurcu, 2009) focused on the antibacterial activity of new sulfonamide derivatives, including those similar to (3-Methylphenyl)methanesulfonamide. The research highlighted the potential of these compounds in combating bacterial infections.

Cardiac Electrophysiologic and Inotropic Actions

(Wallace et al., 1991) examined the cardiac electrophysiologic and inotropic actions of methanesulfonanilide class III antiarrhythmic agents. This research is pivotal in understanding the therapeutic potential of these compounds in cardiac arrhythmias.

Safety And Hazards

The safety data sheet for methanesulfonamide, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-7-3-2-4-8(5-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWVKNXCJDJSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methylphenyl)methanesulfonamide

Citations

For This Compound
46
Citations
M Karabacak, M Cinar, M Kurt - Journal of Molecular Structure, 2010 - Elsevier
This paper presents a DFT quantum chemical investigation of the molecular conformation, NMR chemical shifts and vibrational transitions of N-(2-methylphenyl)methanesulfonamide …
Number of citations: 67 www.sciencedirect.com
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the structure of the title compound, C9H13NO2S, the conformation of the N—H bond is anti to the meta-methyl group, similar to the anti conformation observed in N-(3-methylphenyl)…
Number of citations: 4 scripts.iucr.org
BT Gowda, S Foro, H Fuess - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C9H13NO2S, has geometric parameters similar to those of N-phenylmethanesulfonamide, N-(3-methylphenyl)methanesulfonamide, N-(3,5-dichlorophenyl)…
Number of citations: 3 scripts.iucr.org
VN Khrustalev, ST Çelikesir, M Akkurt… - Acta Crystallographica …, 2022 - scripts.iucr.org
In the title compound, C21H22N2O3S, the 1,2-oxazole ring makes the dihedral angles of 9.16 (16) and 87.91 (17), respectively, with the toluene and phenyl rings, while they form a …
Number of citations: 9 scripts.iucr.org
T Rajamani, S Muthu, M Karabacak - Spectrochimica Acta Part A …, 2013 - Elsevier
In this work, the vibrational spectral analysis was carried out by using FT-Raman and FT-IR spectroscopy in the range 4000–100 cm −1 and 4000–400 cm −1 , respectively, for N-(4-nitro…
Number of citations: 52 www.sciencedirect.com
V Li, DN Le, EJ Valente, WJL Wood - Synthetic Communications, 2015 - Taylor & Francis
A method for the synthesis of sultam thioureas via a different 1,4,2-dithiazolidine 1,1-dioxide ring-forming reaction is presented here. The syntheses of nine sultam thioureas were …
Number of citations: 1 www.tandfonline.com
MJ Mphahlele, MM Maluleka - Journal of Molecular Structure, 2021 - Elsevier
One-pot sulfonyl chloride-pyridine mediated disulfonylation of the aniline nitrogen atom and dehydration of the primary amide group of the 5-halogenoanthranilamide derivatives …
Number of citations: 1 www.sciencedirect.com
M Karabacak, E Postalcilar, M Cinar - Spectrochimica Acta Part A …, 2012 - Elsevier
In this work, the molecular conformation and vibrational analysis of 2-, 3-, 4-nitrobenzenesulfonamide (abbreviated as 2-, 3-, 4-NBSA) were presented for the ground state using …
Number of citations: 30 www.sciencedirect.com
SY Yang, WY Han, DL Zhang, XJ Zhou… - European Journal of …, 2017 - Wiley Online Library
An efficient palladium‐catalyzed nucleophilic substitution/C–H activation/aromatization cascade reaction between readily available 2‐halo‐N‐Ms‐arylamines (Ms = methanesulfonyl) …
B Eren, A Ünal, F Özdemir-Koçak - Journal of Molecular Structure, 2019 - Elsevier
A disulfonimide derivative, N-(phenyl)dimethyldisulfonimide, was synthesized by two-step sulfonation of aniline with methane sulfonyl chloride. Antimicrobial activity of the molecule was …
Number of citations: 13 www.sciencedirect.com

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